molecular formula C18H26N2O4S B2830068 (4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(morpholino)methanone CAS No. 392324-19-5

(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(morpholino)methanone

Cat. No.: B2830068
CAS No.: 392324-19-5
M. Wt: 366.48
InChI Key: OLHPYAIGFWDZET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(morpholino)methanone is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates two prominent pharmacophores: a morpholino ring and a 3,5-dimethylpiperidine moiety, linked via a sulfonylphenyl bridge. This specific architecture suggests potential as a valuable scaffold for probing biological systems. Compounds featuring morpholino and piperidine groups are frequently investigated for their diverse biological activities. Research on similar structures has indicated potential relevance in developing therapies for neurodegenerative and inflammatory diseases , as well as in modulating central nervous system (CNS) targets . The 3,5-dimethylpiperidine subunit, in particular, is a common feature in inhibitors of the complement alternative pathway, such as Factor B, which are being explored for the treatment of various autoimmune disorders . The presence of the phenylsulfonyl group further enhances the compound's utility, as this functional group is often found in molecules that act as cannabinoid receptor ligands, with investigated applications in pain, inflammation, and autoimmune disease research . Researchers can leverage this compound as a key intermediate or a novel chemical probe for hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and high-throughput screening. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety and handling assessments prior to use.

Properties

IUPAC Name

[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-14-11-15(2)13-20(12-14)25(22,23)17-5-3-16(4-6-17)18(21)19-7-9-24-10-8-19/h3-6,14-15H,7-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHPYAIGFWDZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(morpholino)methanone typically involves multiple steps:

    Formation of the Piperidine Derivative: The initial step involves the synthesis of 3,5-dimethylpiperidine through the alkylation of piperidine with appropriate methylating agents under controlled conditions.

    Sulfonylation: The 3,5-dimethylpiperidine is then reacted with sulfonyl chloride to introduce the sulfonyl group, forming 3,5-dimethylpiperidin-1-yl sulfonyl chloride.

    Coupling with Phenyl Ring: The sulfonylated piperidine derivative is coupled with a phenyl ring, typically through a nucleophilic aromatic substitution reaction.

    Introduction of Morpholine Moiety: Finally, the morpholine group is introduced via a nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(morpholino)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide, using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(morpholino)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe in biochemical assays to understand protein-ligand interactions.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of (4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(morpholino)methanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modifying their activity. The morpholine moiety may enhance the compound’s solubility and facilitate its transport across biological membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of aryl(morpholino)methanones, which share a common morpholine-carbonyl-phenyl backbone. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Similarity Score* Notable Properties/Applications Reference
(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(morpholino)methanone 3,5-Dimethylpiperidine sulfonyl N/A High lipophilicity; potential kinase inhibition N/A
(4-Aminophenyl)(morpholino)methanone 4-Amino phenyl 0.92 Intermediate in antitumor agent synthesis
(4-(Aminomethyl)phenyl)(morpholino)methanone 4-Aminomethyl phenyl 1.00 Improved solubility; CNS drug candidate
(2-Methylmorpholino)(phenyl)methanone 2-Methylmorpholine 0.92 Reduced metabolic stability
(3-(3-(4-(Methylsulfonyl)phenyl)imidazo[1,2-a]pyridin-6-yl)phenyl)(morpholino)methanone Methylsulfonyl-imidazopyridine hybrid N/A Antimalarial activity (Plasmodium inhibition)

*Similarity Score : Calculated using Tanimoto coefficients based on structural fingerprints (0.0–1.0 scale).

Key Findings:

Impact of Sulfonyl vs. Amino Groups: The 3,5-dimethylpiperidine sulfonyl group in the target compound confers greater steric bulk and lipophilicity compared to amino-substituted analogs like (4-aminophenyl)(morpholino)methanone. This may enhance membrane permeability but reduce aqueous solubility. In contrast, the 4-aminomethylphenyl analog exhibits superior solubility due to its protonatable amine, making it more suitable for CNS-targeted therapies.

Piperidine vs. Morpholine Modifications: Replacing the morpholine ring with a 2-methylmorpholino group (as in (2-methylmorpholino)(phenyl)methanone) reduces metabolic stability, likely due to increased susceptibility to oxidative degradation.

Biological Activity: The methylsulfonyl-imidazopyridine hybrid (compound 85, GS1 12) demonstrates potent antimalarial activity (IC₅₀ = 12 nM against Plasmodium falciparum), suggesting that sulfonyl-linked aromatic systems are critical for targeting parasitic enzymes.

Biological Activity

The compound (4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(morpholino)methanone is a member of the class of organic compounds known as 1-benzoylpiperidines. This class is characterized by a piperidine ring structure that is often associated with various biological activities, including antitumor and antimicrobial properties. This article reviews the biological activity of this compound, emphasizing its mechanisms, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C18H23BrN2O4
  • Molecular Weight : Average 411.29 g/mol
  • IUPAC Name : 3-({4-bromo-2-[(3R,5S)-3,5-dimethylpiperidine-1-carbonyl]phenyl}carbamoyl)propanoic acid

Research indicates that this compound exerts its biological effects through several mechanisms:

  • Gene Regulation : It regulates the activity of cellular genes such as c-myc and c-fos. The compound may repress the promoter of p53 and sequester transcription factors like CREB3 and SP110 in the cytoplasm, impacting cell cycle regulation and apoptosis pathways .
  • Inflammatory Response Modulation : The compound suppresses NF-kappa-B activation while activating AP-1, indicating a role in modulating inflammatory responses .
  • Lipid Metabolism Alteration : It interacts with proteins involved in lipid accumulation in hepatocytes, leading to increased triglyceride accumulation (steatosis) through up-regulation of fatty acid synthase (FAS) promoter activity .
  • Immune Response Regulation : By binding to dendritic cells via C1QR1, it down-regulates T-lymphocyte proliferation, suggesting an immunomodulatory effect .

Biological Activity Assessment

The biological activity of this compound has been evaluated through various studies:

Antitumor Activity

A study involving newly synthesized derivatives demonstrated potential antitumor activity against human lung cancer cell lines A549, HCC827, and NCI-H358 using MTS cytotoxicity assays . The compound exhibited higher efficacy in 2D cell cultures compared to 3D cultures.

Cell LineIC50 (μM) in 2DIC50 (μM) in 3D
A5496.26 ± 0.3320.46 ± 8.63
HCC8276.48 ± 0.1116.00 ± 9.38
NCI-H358Not specifiedNot specified

Antimicrobial Activity

In addition to antitumor properties, some derivatives of this compound have shown moderate antimicrobial activity against various pathogens in vitro .

Case Studies

Several case studies have highlighted the effectiveness of compounds similar to this compound:

  • Study on Antifungal Agents : A series of morpholino derivatives were synthesized and tested against fungal pathogens, showing promising results comparable to positive controls in specific assays .
  • In Vivo Efficacy : In vivo studies demonstrated effective inhibition of tumor growth at submicromolar dosages in immunosuppressed models, indicating potential for clinical application .

Q & A

Basic: What are the standard synthetic routes for (4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(morpholino)methanone, and how are yields optimized?

The synthesis typically involves sequential sulfonylation and coupling reactions. Key steps include:

  • Sulfonylation : Reacting 4-(chlorosulfonyl)phenyl morpholino methanone with 3,5-dimethylpiperidine under basic conditions (e.g., NaHCO₃) in anhydrous dichloromethane at 0–5°C to form the sulfonamide intermediate.
  • Coupling : Using a Buchwald-Hartwig amination or Pd-catalyzed cross-coupling to introduce the morpholino group, if not pre-installed.
    Yield optimization relies on controlling reaction parameters:
  • Temperature : Low temperatures (0–5°C) during sulfonylation reduce side reactions.
  • Catalysts : Pd(PPh₃)₄ or Xantphos ligands improve coupling efficiency.
  • Purification : Silica gel chromatography (hexane/EtOAc gradients) ensures ≥95% purity .

Advanced: How can structural ambiguities in the morpholino-piperidine sulfonyl moiety be resolved experimentally?

Ambiguities arise from conformational flexibility in the 3,5-dimethylpiperidine and morpholino groups. Use:

  • X-ray crystallography : To determine solid-state conformation (e.g., chair vs. boat configurations in piperidine).
  • Dynamic NMR : To observe ring inversion barriers in solution (e.g., coalescence temperatures for methyl groups).
  • DFT calculations : Compare computed vs. experimental NMR shifts (e.g., 1^1H and 13^13C) to validate stereoelectronic effects .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • 1^1H/13^13C NMR : Assign peaks for sulfonyl (δ ~3.1–3.3 ppm for piperidine CH₂), morpholino (δ ~3.6–3.8 ppm), and aryl protons (δ ~7.5–8.0 ppm).
  • HRMS : Confirm molecular ion ([M+H]⁺ expected m/z ~449.2) and isotopic patterns.
  • FTIR : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and C=O (1680 cm⁻¹) .

Advanced: How to address contradictory bioactivity data across studies (e.g., IC₅₀ variability)?

Contradictions may stem from assay conditions or cellular models. Mitigate by:

  • Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay buffers (pH 7.4, 1% DMSO).
  • Control compounds : Include reference inhibitors (e.g., staurosporine for kinase assays).
  • Dose-response validation : Repeat IC₅₀ measurements with 8-point dilution series (n=3) .

Advanced: What computational strategies predict target interactions for this compound?

  • Molecular docking (AutoDock Vina) : Screen against kinase or GPCR targets using the sulfonyl group as a hinge-binder.
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding).
  • Pharmacophore modeling : Map electrostatic (morpholino O) and hydrophobic (piperidine CH₃) features to known active sites .

Advanced: How to design structure-activity relationship (SAR) studies for sulfonyl and morpholino substituents?

  • Sulfonyl modifications : Replace 3,5-dimethylpiperidine with spirocyclic amines to test steric effects on potency.
  • Morpholino alternatives : Substitute with thiomorpholine or piperazine to probe hydrogen-bonding requirements.
  • Bioisosteres : Replace phenyl with pyridyl to enhance solubility without losing affinity .

Basic: What strategies improve aqueous solubility for in vitro assays?

  • Co-solvents : Use 10% PEG-400 or cyclodextrin inclusion complexes.
  • Salt formation : Convert to hydrochloride salt via HCl/EtOAc treatment.
  • Prodrugs : Introduce phosphate esters at the morpholino oxygen for hydrolysis in vivo .

Advanced: What pharmacokinetic challenges arise in vivo, and how are they addressed?

  • Low oral bioavailability : Likely due to high logP (~3.5). Improve via:
    • Lipinski rule compliance : Reduce molecular weight (<500 Da) by removing non-critical substituents.
    • CYP450 inhibition assays : Test metabolism using human liver microsomes (HLMs) to identify unstable sites.
  • Plasma protein binding : Measure via equilibrium dialysis; >90% binding necessitates structural tweaks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.